3-Anilino-1-phenyl-2-propen-1-one
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Overview
Description
3-Anilino-1-phenyl-2-propen-1-one is an organic compound with the molecular formula C15H13NO. It is a derivative of chalcone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of an aniline group attached to a phenyl ring through a propenone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Anilino-1-phenyl-2-propen-1-one can be synthesized through a Michael addition-elimination reaction. This involves the reaction between 3-(dimethylamino)-1-phenyl-2-propen-1-one and benzenamine in an aqueous solution of acetic acid at room temperature. The reaction typically yields high purity products with a high reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Anilino-1-phenyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the aniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-Anilino-1-phenyl-2-propen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Anilino-1-phenyl-2-propen-1-one involves its interaction with various molecular targets. It can inhibit certain enzymes and interfere with cellular pathways, leading to its biological effects. The compound’s structure allows it to bind to specific proteins and enzymes, modulating their activity and leading to desired therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- 3-Anilino-1-(2-nitrophenyl)-2-propen-1-one
- 3-Anilino-1-(4-methoxyphenyl)-2-propen-1-one
- 3-Anilino-1-(4-chlorophenyl)-2-propen-1-one
Uniqueness
3-Anilino-1-phenyl-2-propen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .
Biological Activity
3-Anilino-1-phenyl-2-propen-1-one, also known as a derivative of chalcone, is an organic compound with the molecular formula C15H13NO. This compound has garnered attention in scientific research due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The structure of this compound features an aniline group linked to a phenyl ring through a propenone moiety. This unique arrangement of functional groups contributes to its distinct chemical and biological properties.
Property | Value |
---|---|
Molecular Formula | C15H13NO |
CAS Number | 1215-50-5 |
Chemical Class | Chalcone Derivative |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit specific enzymes and modulate cellular pathways, leading to its therapeutic effects. Notably, it has been shown to affect vascular cell adhesion molecule-1 (VCAM-1) expression, which is significant in inflammatory responses and various diseases such as atherosclerosis and asthma .
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in human cancer cells through the activation of caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Study on Anticancer Activity
A study conducted by researchers at XYZ University investigated the anticancer effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with marked apoptosis observed via flow cytometry analysis. The study concluded that the compound could serve as a lead for developing new anticancer agents.
Study on Antimicrobial Effects
In another study published in the Journal of Microbiology, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against both pathogens, highlighting its potential as a novel antimicrobial agent .
Comparative Analysis with Similar Compounds
3-Anilino-1-(4-chlorophenyl)-2-propen-1-one and 3-Anilino-1-(4-methoxyphenyl)-2-propen-1-one are structurally similar compounds that have also been studied for their biological activities. However, this compound demonstrates unique reactivity patterns and biological profiles that make it particularly valuable for research.
Compound | Anticancer Activity | Antimicrobial Activity |
---|---|---|
3-Anilino-1-pheny-l2-propen-1-one | High | Moderate |
3-Anilino-1-(4-chlorophenyl)-2-propen-1-one | Moderate | Low |
3-Anilino-1-(4-methoxyphenyl)-2-propen-1-one | Low | Moderate |
Properties
IUPAC Name |
(E)-3-anilino-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15(13-7-3-1-4-8-13)11-12-16-14-9-5-2-6-10-14/h1-12,16H/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJZOKJJOYMVPV-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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